molecular formula C4H7ClO4S B13474889 (1,3-Dioxolan-2-yl)methanesulfonylchloride

(1,3-Dioxolan-2-yl)methanesulfonylchloride

Cat. No.: B13474889
M. Wt: 186.61 g/mol
InChI Key: QSJKXPBVVSOYBQ-UHFFFAOYSA-N
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Description

(1,3-Dioxolan-2-yl)methanesulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. It features a 1,3-dioxolane ring attached to a methanesulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methanesulfonylchloride typically involves the reaction of 1,3-dioxolane with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dioxolan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

(1,3-Dioxolan-2-yl)methanesulfonylchloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-yl)methanesulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The 1,3-dioxolane ring provides stability to the molecule and can participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    1,3-Dioxolane: A related compound that lacks the sulfonyl chloride group and is used as a solvent and protecting group in organic synthesis.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar substitution reactions but without the stabilizing 1,3-dioxolane ring.

Uniqueness: (1,3-Dioxolan-2-yl)methanesulfonylchloride is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C4H7ClO4S

Molecular Weight

186.61 g/mol

IUPAC Name

1,3-dioxolan-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C4H7ClO4S/c5-10(6,7)3-4-8-1-2-9-4/h4H,1-3H2

InChI Key

QSJKXPBVVSOYBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CS(=O)(=O)Cl

Origin of Product

United States

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